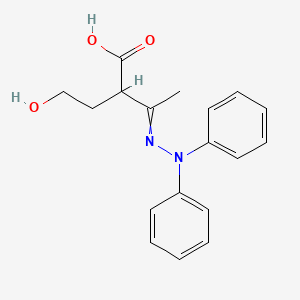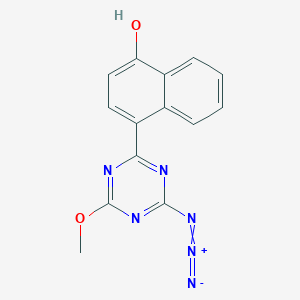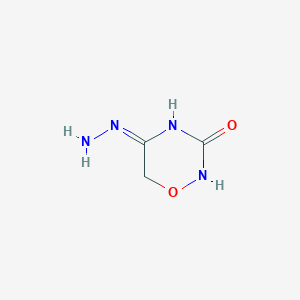![molecular formula C10H11NO4S B14597821 N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine CAS No. 60193-92-2](/img/structure/B14597821.png)
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine is a complex organic compound that belongs to the family of quinone imines These compounds are known for their diverse biological activities and are found in various natural products, endogenous biochemical substances, and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine typically involves the reaction of L-cysteine with a quinone derivative. One common method involves the reaction of L-cysteine with 5-hydroxy-6-oxocyclohexa-2,4-dien-1-one under acidic conditions. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, pH, and reaction time. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone imine structure to a hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various quinone derivatives, hydroquinones, and substituted aromatic compounds. These products can have different biological and chemical properties, making them useful in various applications.
Scientific Research Applications
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological processes, including electron transfer and redox reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent and in the treatment of oxidative stress-related diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, participating in redox reactions that are crucial for cellular processes. It can also interact with enzymes and proteins, modulating their activity and affecting various biochemical pathways.
Comparison with Similar Compounds
N-[(5-Hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-L-cysteine can be compared with other quinone imines and related compounds:
Quinomethanes: These compounds have similar structures but differ in their substituents and reactivity.
Benzoxathiol Derivatives: These compounds share some structural features but have different biological activities and applications.
Halogenated Quinone Imines: These derivatives have enhanced biological activity due to the presence of halogen atoms.
The uniqueness of this compound lies in its specific structure and the presence of the L-cysteine moiety, which imparts distinct chemical and biological properties.
Properties
CAS No. |
60193-92-2 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
(2R)-2-[(2,3-dihydroxyphenyl)methylideneamino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C10H11NO4S/c12-8-3-1-2-6(9(8)13)4-11-7(5-16)10(14)15/h1-4,7,12-13,16H,5H2,(H,14,15)/t7-/m0/s1 |
InChI Key |
PJWONSDRZCLJSN-ZETCQYMHSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)O)O)C=N[C@@H](CS)C(=O)O |
Canonical SMILES |
C1=CC(=C(C(=C1)O)O)C=NC(CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4-Dithiabicyclo[3.2.0]hept-1(5)-ene-3-thione](/img/structure/B14597758.png)


![1-{2-Methoxy-4-[(oxiran-2-yl)methoxy]-3-propylphenyl}ethan-1-one](/img/structure/B14597773.png)
![3-[(3-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14597776.png)



![3-Methyl-1,4-dihydro-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14597812.png)

phenylphosphanium](/img/structure/B14597825.png)

